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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 2-
(Isopropylamino)ethanol (IPAE), a secondary amino alcohol of interest in various chemical
and pharmaceutical applications. Given the relative scarcity of direct kinetic data for IPAE, this
guide also incorporates and contextualizes data from closely related structural analogs to
provide a thorough understanding of its expected reactivity. The information is presented with a
focus on quantitative data, detailed experimental protocols, and visual representations of key
processes to support research and development activities.

Reaction with Carbon Dioxide

The reaction of 2-(isopropylamino)ethanol with carbon dioxide is of significant interest,
particularly in the context of CO2 capture technologies. As a secondary amine, IPAE is
expected to exhibit faster reaction kinetics compared to tertiary amines like
methyldiethanolamine (MDEA), a common industrial solvent for CO2 absorption.

Kinetic Data

While specific second-order rate constants for the reaction of 2-(isopropylamino)ethanol with
CO2 are not extensively reported in publicly available literature, studies on its CO2 absorption
capacity and rate indicate a high degree of reactivity. Research has shown that the kinetics of
CO2 absorption in aqueous IPAE solutions are higher than those in MDEA solutions under
similar conditions[1]. The dominant reaction mechanism for secondary amines like IPAE with
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CO2 in aqueous solutions involves the formation of a zwitterionic intermediate, followed by
deprotonation by a base (such as water or another amine molecule) to form a carbamate.

For a comparative understanding, the kinetic data for a structurally similar tertiary amine, 2-
(diisopropylamino)ethanol (2-DIPA), reacting with CO2 has been reported. The pseudo-first-
order rate constants (ko) and second-order rate constants (kz) for this reaction were determined
using the stopped-flow technique over a range of temperatures and concentrations[2]. These
values, presented in the table below, can serve as a useful benchmark for estimating the
reactivity of IPAE. Given that secondary amines are generally more reactive towards CO2 than
tertiary amines, the rate constants for IPAE are expected to be higher than those listed for 2-
DIPA.

Table 1: Reaction Kinetic Data for CO2 with 2-(Diisopropylamino)ethanol (Analog Compound)
in Aqueous Solution[2]

. Pseudo-first-order Second-order rate
Concentration
Temperature (K) rate constant (ko) constant (k2)
Range (mol/m?3)
(s™) (m3/mol-s)

Data varies with
298.15 200 - 1100 ) Calculated from ko
concentration

Data varies with
303.15 200 - 1100 ) Calculated from ko
concentration

Data varies with
313.15 200 - 1100 ) Calculated from ko
concentration

Data varies with
323.15 200 - 1100 ) Calculated from ko
concentration

Note: The original research paper should be consulted for the specific concentration-dependent
values of ko and the derived k2 values.

Experimental Protocol: Stopped-Flow Technique for CO2
Absorption Kinetics
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The stopped-flow technique is a common and effective method for measuring the rapid kinetics
of reactions in solution, such as the reaction between CO2 and amines.

Objective: To determine the pseudo-first-order and second-order rate constants of the reaction
between an amine and CO2 in an aqueous solution.

Materials and Apparatus:

o Stopped-flow spectrophotometer

e Syringes for reactant solutions

e Thermostatted cell

» Data acquisition system

e Amine solution of known concentration
e CO2-saturated agueous solution

e pH indicator

Procedure:

e Solution Preparation: Prepare an aqueous solution of 2-(isopropylamino)ethanol at the
desired concentration. Prepare a CO2-saturated aqueous solution.

o Apparatus Setup: Set up the stopped-flow apparatus, ensuring the drive syringes are filled
with the amine solution and the CO2 solution, respectively. The system is thermostatted to
the desired reaction temperature.

» Reaction Initiation: The two solutions are rapidly driven from the syringes into a mixing
chamber.

» Data Acquisition: The mixed solution flows into an observation cell, where the reaction
progress is monitored, typically by a change in absorbance due to a pH indicator. The flow is
then abruptly stopped, and the reaction continues in the static solution within the observation
cell. The change in absorbance over time is recorded by the data acquisition system.
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o Data Analysis: The pseudo-first-order rate constant (ko) is determined from the exponential
decay of the absorbance signal. The second-order rate constant (kz2) is then calculated by
dividing ko by the concentration of the amine (assuming the amine is in large excess

compared to CO2).
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Stopped-flow experimental workflow.
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Synthesis of 2-(Isopropylamino)ethanol

A common and efficient method for the synthesis of 2-(isopropylamino)ethanol is the
reductive amination of 2-aminoethanol with acetone.

Reaction Pathway

The synthesis proceeds via the formation of an imine intermediate from the reaction of 2-
aminoethanol and acetone, which is then reduced to the final product.

2-Aminoethanol + Acetone Condensation Imine Intermediate Reduction (e.g., Ha/PtOz 2-(Isopropylamino)ethanol

Click to download full resolution via product page

Synthesis of 2-(Isopropylamino)ethanol.

Experimental Protocol: Reductive Amination

This protocol is adapted from a standard procedure for the preparation of 2-
alkylaminoethanols.

Objective: To synthesize 2-(isopropylamino)ethanol from 2-aminoethanol and acetone.
Materials:

e 2-aminoethanol

e Acetone

e Absolute ethanol

¢ Platinum oxide (Adams' catalyst)

e Hydrogen gas

e Benzene (for azeotropic removal of water, if necessary for drying the starting material)

o Apparatus for catalytic hydrogenation (e.g., Parr shaker)
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« Distillation apparatus
Procedure:

o Catalyst Activation: In a pressure-resistant reaction vessel, the platinum oxide catalyst is
suspended in ethanol. The vessel is flushed with hydrogen gas and shaken under a
hydrogen atmosphere (1-2 atm) to reduce the platinum oxide to finely divided platinum.

e Reaction Mixture: A solution of 2-aminoethanol and a molar excess of acetone in absolute
ethanol is added to the activated catalyst suspension.

» Hydrogenation: The reaction vessel is sealed, flushed with hydrogen, and then pressurized
with hydrogen to 2-3 atm. The mixture is shaken at room temperature. The reaction is
monitored by the uptake of hydrogen.

o Work-up: Once the theoretical amount of hydrogen has been consumed, the reaction is
stopped. The catalyst is removed by filtration.

 Purification: The solvent and any unreacted acetone are removed from the filtrate by
distillation. The resulting crude product is then purified by vacuum distillation to yield 2-
(isopropylamino)ethanol.

Degradation of 2-(Isopropylamino)ethanol

The degradation of amino alcohols is a critical consideration in their industrial applications, as it
can lead to solvent loss, corrosion, and the formation of undesirable byproducts. The primary
degradation pathways are typically thermal and oxidative.

Thermal Degradation

Direct kinetic data for the thermal degradation of 2-(isopropylamino)ethanol is not readily
available. However, studies on other alkanolamines, such as monoethanolamine (MEA), have
shown that thermal degradation in the presence of CO2 is a significant issue, particularly at the
higher temperatures found in the stripper section of an absorption plant. The presence of metal
ions, such as copper (II) and zinc (Il), can catalyze the thermal decomposition of
ethanolamines, lowering the onset temperature of decomposition and affecting the activation
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energy of the process. For pure MEA, the activation energy of thermal decomposition has been
reported to be approximately 28.7 £ 2.5 kJ/mol.

Oxidative Degradation

Oxidative degradation, often initiated by reactions with dissolved oxygen or radical species like
the hydroxyl radical (*OH), is another important degradation pathway.

The reaction with hydroxyl radicals is a key process in the atmospheric degradation of volatile
organic compounds and can also be relevant in industrial processes where radical species are
present. While direct kinetic data for IPAE is scarce, the rate constants for the reaction of «OH
with structurally similar amino alcohols have been determined.

Table 2: Rate Constants for the Reaction of Amino Alcohols with Hydroxyl Radicals

. Rate Constant (cm® molecule—* s™?) at
Amino Alcohol

~298 K
2-Aminoethanol (MEA) (9.2+11)x 101
2-(Dimethylamino)ethanol (DMAE) (9.0+2.0)x 1011

The reaction of «OH with amino alcohols proceeds primarily through hydrogen abstraction from
the various C-H and O-H bonds in the molecule. The branching ratios for these abstraction
reactions determine the initial radical products formed, which then undergo further reactions.
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Oxidative degradation by hydroxyl radical.

This technique is used to measure the rate constants of gas-phase reactions, such as those
between an organic molecule and hydroxyl radicals.

Objective: To determine the rate constant for the reaction of 2-(isopropylamino)ethanol with
hydroxyl radicals.

Apparatus:
e Flow tube reactor

o Flash lamp for photolysis
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e Microwave discharge lamp for resonance fluorescence
o Photomultiplier tube detector

e Gas handling and flow control system

Procedure:

» Generation of *OH: Hydroxyl radicals are generated in the flow tube by the pulsed photolysis
of a precursor, such as H202 or HNOs, using the flash lamp.

e Introduction of Reactants: A known concentration of 2-(isopropylamino)ethanol and a
carrier gas (e.g., He or N2) are introduced into the flow tube.

» Reaction Monitoring: The concentration of *OH radicals is monitored over time by resonance
fluorescence. A microwave discharge lamp produces light at the resonant wavelength of the
*OH radical, which is then absorbed and re-emitted (fluoresces). The intensity of this
fluorescence is proportional to the *OH concentration and is measured by the photomultiplier
tube.

» Kinetic Analysis: The decay of the *OH fluorescence signal is measured in the presence and
absence of 2-(isopropylamino)ethanol. The difference in the decay rates allows for the
calculation of the bimolecular rate constant for the reaction.

Reaction with Other Chemical Species

As a secondary alcohol, the hydroxyl group of 2-(isopropylamino)ethanol can be oxidized to
a ketone. The secondary amine group can undergo various reactions typical of amines.

Oxidation of the Alcohol Group

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic
chemistry. Common oxidizing agents include chromic acid (H2CrOas, often generated in situ
from sodium or potassium dichromate and sulfuric acid) and potassium permanganate
(KMnOa).

Table 3: Qualitative Reactivity of Secondary Alcohols with Common Oxidizing Agents
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Oxidizing Agent Product
Potassium dichromate (K2Cr207) / H2SOa4 Ketone
Potassium permanganate (KMnOa) Ketone

While specific kinetic data for the oxidation of 2-(isopropylamino)ethanol is not readily
available, kinetic studies on the oxidation of ethanol and other simple alcohols with these
reagents show that the reactions are typically first order with respect to both the alcohol and
the oxidant.

This guide has synthesized the available information on the reaction kinetics of 2-
(isopropylamino)ethanol. While direct quantitative data for this specific compound is limited in
some areas, a robust understanding of its reactivity can be developed through the analysis of
its structural analogs and the application of established experimental methodologies. Further
research is warranted to determine the specific rate constants and activation energies for the
key reactions of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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